

Introduction and Core Physicochemical Profile

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Compound of Interest

Compound Name: (5-Aminopyridin-2-YL)methanol

Cat. No.: B1592449

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5-Amino-2-(hydroxymethyl)pyridine is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical development.^[1] Its bifunctional nature, featuring both a nucleophilic amino group and a versatile hydroxymethyl group, makes it a valuable intermediate for synthesizing a range of target molecules, including nicotinic receptor ligands and enzyme inhibitors.^[1] Understanding and quantifying the solubility of this compound is a cornerstone of successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.

This guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-2-(hydroxymethyl)pyridine, grounded in its fundamental physicochemical properties. We will explore its predicted solubility across various solvent classes, the profound impact of pH on its aqueous solubility, and provide detailed, field-proven protocols for its experimental determination and analytical quantification.

Table 1: Core Physicochemical Properties of 5-Amino-2-(hydroxymethyl)pyridine

Property	Value	Source(s)
CAS Number	873651-92-4	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₈ N ₂ O	[1] [2] [5]
Molecular Weight	124.14 g/mol	[1] [2] [5]
Appearance	Solid	[6]
Storage	Keep in a dark place, inert atmosphere, 2-8°C	[3] [6]
MDL Number	MFCD07368188	[1] [2] [3]

Theoretical Solubility Profile: A Structure-Based Assessment

While extensive quantitative solubility data for 5-Amino-2-(hydroxymethyl)pyridine is not readily available in the public domain, a robust qualitative profile can be predicted by analyzing its molecular structure. The solubility behavior is a dynamic interplay between its polar functional groups and its aromatic core.[\[7\]](#)

- **Polar Moieties:** The compound possesses three key sites for hydrogen bonding: the primary amino (-NH₂) group, the hydroxyl (-OH) group, and the pyridine ring nitrogen. These groups are expected to interact favorably with polar solvents, particularly those capable of hydrogen bonding (protic solvents).[\[7\]](#)
- **Aromatic Core:** The pyridine ring, while containing a polar nitrogen atom, is fundamentally an aromatic system. This imparts a degree of hydrophobicity, which can limit solubility in highly polar solvents like water and favor interactions with organic solvents.[\[7\]](#)

This duality allows us to predict its general solubility, drawing parallels with structurally related compounds like 2-(hydroxymethyl)pyridine, which is known to be soluble in water.[\[8\]](#)

Table 2: Predicted Qualitative Solubility of 5-Amino-2-(hydroxymethyl)pyridine

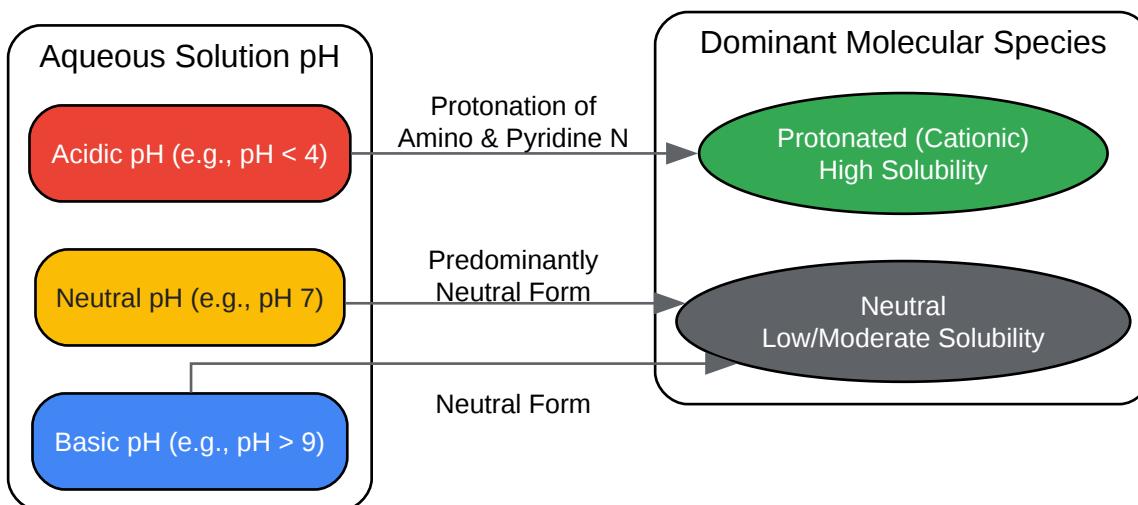
Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderately to Highly Soluble	The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents, facilitating dissolution.
Polar Aprotic	DMSO, DMF, Acetonitrile	Highly Soluble	These solvents are excellent at solvating both the polar functional groups and the aromatic ring system.
Non-Polar	Hexane, Toluene	Insoluble to Sparingly Soluble	The overall polarity of the molecule is too high for significant favorable interactions with non-polar solvents.

The Critical Impact of pH on Aqueous Solubility

For ionizable compounds, aqueous solubility is not a single value but a function of pH. 5-Amino-2-(hydroxymethyl)pyridine has two basic centers: the pyridine ring nitrogen and the exocyclic amino group. Their protonation state, governed by the solution's pH and their respective pKa values, dictates the molecule's net charge and, consequently, its interaction with water.

- Pyridine Nitrogen (pKa ~5-6): The nitrogen within the pyridine ring is basic. In acidic solutions (pH < pKa), this nitrogen will be protonated, forming a pyridinium cation.
- Amino Group (pKa ~4-5): The exocyclic amino group is also basic. It will be protonated in sufficiently acidic solutions (pH < pKa), forming an ammonium cation.

The protonated, cationic forms of the molecule are generally much more water-soluble than the neutral form due to strong ion-dipole interactions with water molecules. Therefore, the aqueous solubility of 5-Amino-2-(hydroxymethyl)pyridine is expected to be significantly higher at acidic pH compared to neutral or basic pH.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is an ideal choice for quantifying 5-Amino-2-(hydroxymethyl)pyridine due to its robust nature and the presence of a UV-active pyridine ring.

Method Selection and Justification

- Reversed-Phase Chromatography: Provides excellent separation for moderately polar compounds.
- UV Detection: The aromatic pyridine core is a strong chromophore, allowing for sensitive detection at wavelengths around 260-270 nm.
- Validation: The method is self-validating through the generation of a standard curve. A calibration curve with a high coefficient of determination ($R^2 > 0.999$) ensures the

trustworthiness of the quantification.

Protocol: Illustrative HPLC Method Parameters

Table 3: Recommended Starting Parameters for HPLC Analysis

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 95% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	265 nm

Note: This method serves as a starting point and should be optimized for the specific instrumentation and sample matrix.

Formulation Strategies and Practical Considerations

For drug development, if the intrinsic solubility of the neutral form is insufficient, several strategies can be employed to enhance it:

- Salt Formation: Given the basic nature of the molecule, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, tartrate) is the most effective strategy to dramatically increase aqueous solubility.
- Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can improve solubility for certain formulations.
- Temperature Effects: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature. This is a critical parameter to

control during experiments and can be leveraged during manufacturing for preparing supersaturated solutions or for recrystallization processes.

Safety and Handling

As a laboratory chemical, 5-Amino-2-(hydroxymethyl)pyridine requires careful handling in a well-ventilated area. [9]

- **Hazards:** The compound is classified as harmful if swallowed and may cause skin and serious eye irritation. [6] It may also cause respiratory irritation. [6]* **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [9][10]* **Handling:** Avoid creating dust. [10] Wash hands thoroughly after handling. [9] Do not eat, drink, or smoke when using this product. [9]* **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. [10] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [3][6]

Conclusion

The solubility of 5-Amino-2-(hydroxymethyl)pyridine is a multi-faceted property governed by its molecular structure and the physicochemical environment. Its amphipathic character suggests moderate to high solubility in polar organic solvents and a strongly pH-dependent solubility in aqueous media. The compound's solubility is predicted to be lowest at neutral to basic pH and significantly enhanced under acidic conditions where its basic functional groups become protonated. For researchers and drug development professionals, a thorough understanding of these principles, combined with robust experimental methods like the shake-flask protocol and reliable RP-HPLC quantification, is essential for advancing chemical synthesis, designing effective formulations, and ultimately achieving therapeutic success.

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